molecular formula C18H19NO5 B14695465 5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole CAS No. 34197-29-0

5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole

Cat. No.: B14695465
CAS No.: 34197-29-0
M. Wt: 329.3 g/mol
InChI Key: VFZMHRJXGTVTKJ-UHFFFAOYSA-N
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Description

5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a nitropropyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the ethoxyphenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the cyclization of the intermediate to form the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in modulating the compound’s activity by stabilizing the reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares the ethoxyphenyl group but differs in the core structure.

    1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane: Contains a similar ethoxyphenyl group but has different substituents on the benzene ring.

Uniqueness

5-(1-(4-Ethoxyphenyl)-2-nitropropyl)-1,3-benzodioxole is unique due to its combination of a benzodioxole ring with a nitropropyl and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

34197-29-0

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

5-[1-(4-ethoxyphenyl)-2-nitropropyl]-1,3-benzodioxole

InChI

InChI=1S/C18H19NO5/c1-3-22-15-7-4-13(5-8-15)18(12(2)19(20)21)14-6-9-16-17(10-14)24-11-23-16/h4-10,12,18H,3,11H2,1-2H3

InChI Key

VFZMHRJXGTVTKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCO3)C(C)[N+](=O)[O-]

Origin of Product

United States

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